N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide
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Overview
Description
N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide is a complex organic compound with a unique structure that includes a thiazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the thiazoloquinazoline ring system.
Introduction of the Benzamide Group: The benzamide group is introduced through a nucleophilic substitution reaction, where an amine group reacts with a benzoyl chloride derivative.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulation of Receptors: Interacting with receptors on cell surfaces and altering their signaling pathways.
Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide can be compared with other similar compounds, such as:
Thiazoloquinazolines: Compounds with similar core structures but different substituents.
Benzamides: Compounds with the benzamide group but different core structures.
Sulfanyl Derivatives: Compounds with the sulfanyl group but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S2/c28-22(16-8-2-1-3-9-16)25-20-12-6-7-13-21(20)30-14-17-15-31-24-26-19-11-5-4-10-18(19)23(29)27(17)24/h1-13,17H,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPUEBJUZXYSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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